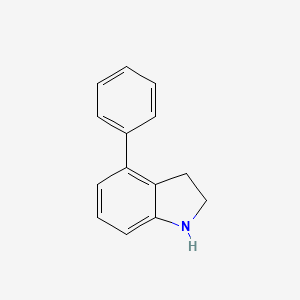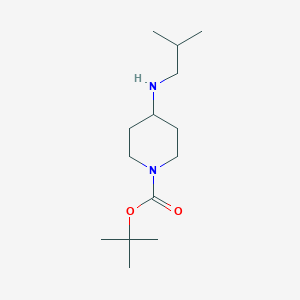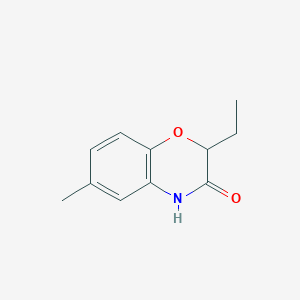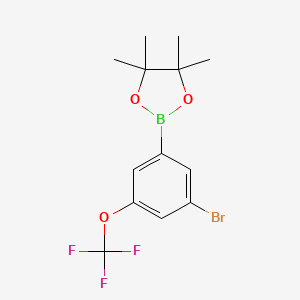
1-(Trimethylsilyl)-1H-indole
Descripción general
Descripción
The trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . It’s often used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of compounds with trimethylsilyl groups often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .Molecular Structure Analysis
The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . The exact structure of “1-(Trimethylsilyl)-1H-indole” would involve this group attached to an indole molecule, but the specifics would depend on the exact location of the attachment.Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They may also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specifics of the molecule. In general, trimethylsilyl groups can increase the volatility of a compound .Aplicaciones Científicas De Investigación
Cycloaddition Reactions
1-(Trimethylsilyl)-1H-indole has been used in various cycloaddition reactions. A study by Boese, Sickle, and Vollhardt (1994) explored its use in the cobalt-mediated [2+2+2] cycloaddition of α,ω-diynes to the 2,3-double bond of indole, yielding complex dihydrocarbazoles (Boese, Sickle, & Vollhardt, 1994). Another study demonstrated its role in metal-free dearomative [5+2]/[2+2] cycloaddition with ortho-(trimethylsilyl)aryl triflates, facilitating the synthesis of dibenzo[b,e]azepine derivatives (Chen et al., 2021).
Synthesis of Heterocyclic Compounds
This compound is instrumental in synthesizing various heterocyclic compounds. For instance, a study described its use in synthesizing substituted pyrrolo[3,4‐a]carbazoles (Bleile, Wagner, & Otto, 2005). Another research focused on synthesizing new bioactive aromatic heterocyclic macromolecules with a monosaccharide core using derivatives of 1,1,2-trimethyl-1H-benzo[e]indole, highlighting its potential in biological applications (Mahmood, Salman, & Abd, 2022).
Organocatalytic Reactions
Its use in organocatalytic reactions, particularly in asymmetric Michael addition, has been documented. One study reported the Michael addition of aliphatic aldehydes to indolylnitroalkenes using (S)-diphenylprolinol trimethylsilyl ether as an organocatalyst, yielding tryptamine precursors (Chen et al., 2013).
Photocatalysis and Synthesis of Functionalized Nitrogen-based Heterocycles
In photocatalysis, a study highlighted its role in a metal- and additive-free photochemical process for synthesizing indoles and oxindoles (da Silva et al., 2015).
Structural and Spectroscopic Analysis
This compound derivatives have been analyzed structurally and spectroscopically. Tariq et al. (2020) synthesized and characterized novel indole derivatives, providing insights into their potential high-tech applications, such as in nonlinear optical (NLO) properties (Tariq et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
indol-1-yl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTIWXTUSQSDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347482 | |
| Record name | 1-(Trimethylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17983-42-5 | |
| Record name | 1-(Trimethylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)
![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)





![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)



